5alpha-Androstan-3-one

説明

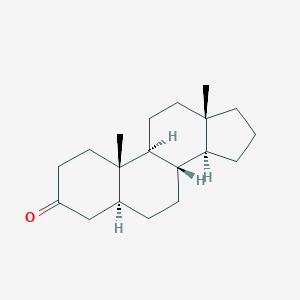

5alpha-Androstan-3-one, also known as Androstanolone or Stanolone, is a potent androgenic metabolite of testosterone . It is a 17β-hydroxy steroid that is testosterone in which the 4,5 double bond has been reduced to a single bond with α-configuration at position 5 .

Synthesis Analysis

5alpha-Androstan-3-one is mainly synthesized by chemical methods in industry . A new biotechnological production method of 5alpha-Androstan-3-one from cheap precursors has been developed. 5alpha-Reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products, was screened and expressed in MNR M3Δ ksdd, a major AD-producing strain .

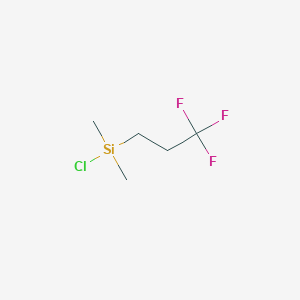

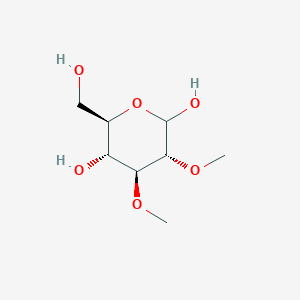

Molecular Structure Analysis

The molecular formula of 5alpha-Androstan-3-one is C19H30O2 . The molecular weight is 290.44 . The IUPAC Standard InChIKey is VMNRNUNYBVFVQI-OCUVBNDUSA-N .

Chemical Reactions Analysis

5alpha-Androstan-3-one is an important intermediate in the synthesis of steroid drugs . It is mainly synthesized by chemical methods in industry. In this work, a new biotechnological production method of 5alpha-Androstan-3-one from cheap precursors had been developed .

Physical And Chemical Properties Analysis

5alpha-Androstan-3-one is a powder form substance . It is soluble in ethanol: 50 mg/mL, clear to slightly hazy, colorless to very faintly yellow .

科学的研究の応用

Androgen Signaling and Masculinization

5α-Androstan-3-one is a potent androgen that mediates many biological actions associated with testosterone. It is responsible for the development of male secondary sexual characteristics, such as facial hair growth, deepening of the voice, and muscle development. Researchers study its role in androgen receptor (AR) signaling pathways to understand masculinization processes .

Hair Follicle Growth and Alopecia Research

Dihydrotestosterone (DHT) is implicated in hair follicle miniaturization, which leads to male pattern baldness (androgenetic alopecia). Investigating DHT’s effects on hair follicle cycling, stem cell activation, and hair growth regulation is crucial for developing treatments for hair loss .

Prostate Health and Disease

DHT is a key contributor to prostate growth and function. Researchers study its role in benign prostatic hyperplasia (BPH) and prostate cancer. Understanding DHT’s impact on prostate tissue growth and AR activation informs therapeutic strategies for managing these conditions .

Neurosteroids and Brain Function

DHT is synthesized in the brain and acts as a neurosteroid. It influences mood, cognition, and behavior. Researchers investigate its effects on neural plasticity, memory, and neuroprotection. Dysregulation of DHT levels may contribute to neurodegenerative diseases .

Muscle Anabolism and Athletic Performance

DHT enhances muscle protein synthesis and promotes muscle growth. It is an anabolic steroid used illicitly by athletes and bodybuilders. Scientists explore its impact on muscle mass, strength, and performance, as well as potential risks associated with its use .

Sexual Function and Libido

DHT plays a role in male sexual function, including libido and erectile function. Researchers study its effects on penile tissue, sexual desire, and arousal. Understanding DHT’s role in sexual health informs treatments for sexual dysfunction .

These applications highlight the diverse roles of 5α-Androstan-3-one in physiology and pathology. Researchers continue to explore its mechanisms of action and therapeutic potential across various fields . If you’d like more information or additional applications, feel free to ask!

作用機序

Target of Action

5alpha-Androstan-3-one, also known as Stanolone or Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone . It primarily targets the Androgen Receptor , Estrogen Receptor alpha , Mineralocorticoid Receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the development of male characteristics and regulation of metabolic processes .

Mode of Action

5alpha-Androstan-3-one is generated by a 5-alpha reduction of testosterone . Unlike testosterone, it cannot be aromatized to estradiol, making it a pure androgenic steroid . It binds to its target receptors, leading to a series of intracellular events that result in the expression of specific genes that mediate its biological effects .

Biochemical Pathways

The primary biochemical pathway of 5alpha-Androstan-3-one involves the conversion of testosterone to DHT . This process is crucial for mediating many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and puberty .

Pharmacokinetics

The bioavailability of 5alpha-Androstan-3-one is very low (0-2%) following oral administration .

Result of Action

The action of 5alpha-Androstan-3-one results in the development of male characteristics during embryogenesis and puberty . It mediates many of the biological actions of testosterone .

特性

IUPAC Name |

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRNUNYBVFVQI-QYXZOKGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Androstan-3-one | |

CAS RN |

118371-41-8, 1224-95-9 | |

| Record name | Androstan-3-one, labeled with tritium, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118371-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstan-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5.ALPHA.-ANDROSTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MTS8QN3OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)